molecular formula C12H19NO2 B12232316 2-Cyclopropyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

2-Cyclopropyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

Cat. No.: B12232316
M. Wt: 209.28 g/mol
InChI Key: OBGYPJZLERHSNC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the tropane alkaloid family, known for their significant biological activities . The 8-azabicyclo[3.2.1]octane scaffold is central to this family, which includes compounds like cocaine and atropine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This process involves the use of a rhodium (II) complex and a chiral Lewis acid to achieve high diastereo- and enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of high-pressure liquid chromatography (HPLC) for purification and separation of isomers is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom or the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with molecular targets such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity . This modulation can affect various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group and hydroxyl substitution make it a valuable compound for studying structure-activity relationships in tropane alkaloids .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-cyclopropyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone

InChI

InChI=1S/C12H19NO2/c14-11-6-9-3-4-10(7-11)13(9)12(15)5-8-1-2-8/h8-11,14H,1-7H2

InChI Key

OBGYPJZLERHSNC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)N2C3CCC2CC(C3)O

Origin of Product

United States

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